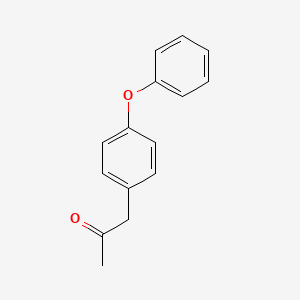
1-(4-phenoxyphenyl)propan-2-one
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of 4-phenoxyphenylacetic acid, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-phenoxybenzoic acid.
Reduction: 1-(4-phenoxyphenyl)propan-2-ol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-phenoxyphenyl)propan-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-phenoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The phenoxy and phenyl groups contribute to its binding affinity and specificity, influencing its biological activity .
Comparaison Avec Des Composés Similaires
4-Phenoxybenzaldehyde: It has a similar phenoxyphenyl structure but differs in the functional group attached to the phenyl ring.
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones: These compounds are derivatives with additional functional groups, offering varied biological activities.
Uniqueness: 1-(4-phenoxyphenyl)propan-2-one is unique due to its specific combination of phenoxy and phenyl groups attached to a propan-2-one moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clé InChI |
FVTISCGUVQSAKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)
![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)
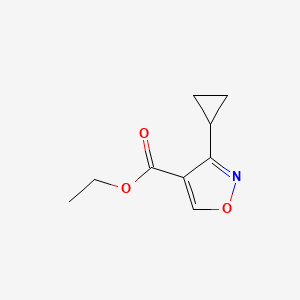
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)
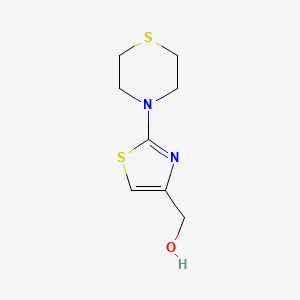
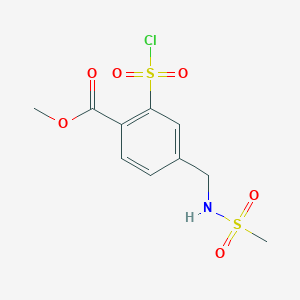
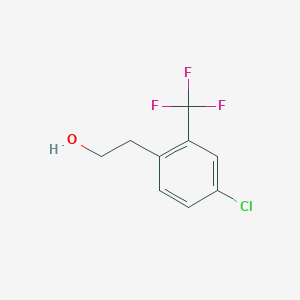
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)
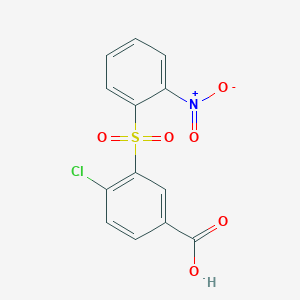
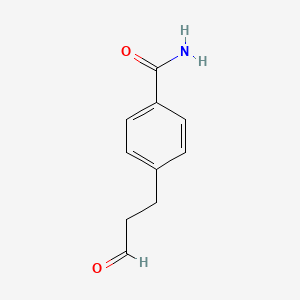
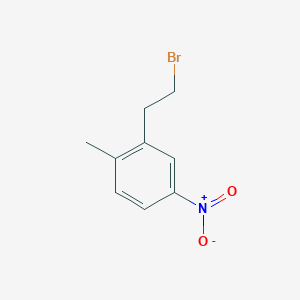
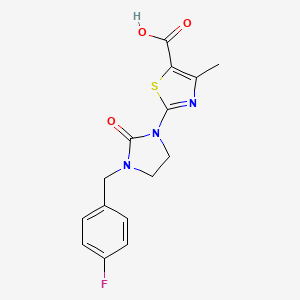

![4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B8547125.png)
